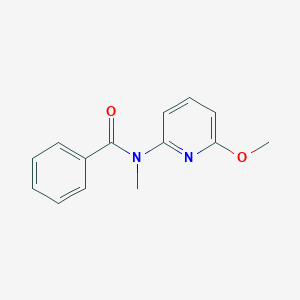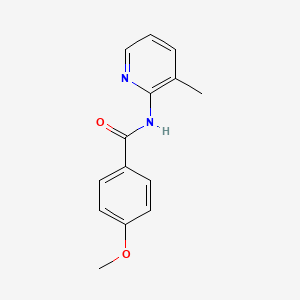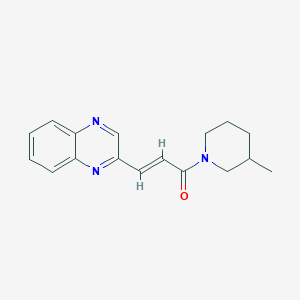
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one, also known as MQP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQP is a quinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one involves the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and monoamine oxidase (MAO). COX-2 is an enzyme that catalyzes the production of pro-inflammatory prostaglandins, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to a reduction in inflammation. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to a reduction in inflammation. MAO is an enzyme that catalyzes the breakdown of neurotransmitters, and its inhibition by (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one leads to an increase in the levels of serotonin and norepinephrine.
Biochemical and Physiological Effects:
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to have various biochemical and physiological effects, including a reduction in inflammation, induction of apoptosis in cancer cells, and regulation of mood and emotion. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has several advantages as a research tool, including its high purity, stability, and reproducibility. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one can be synthesized using various methods, and its purity can be optimized using chromatographic techniques. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one is also stable under various conditions, including high temperature and pH. However, there are some limitations to using (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one in lab experiments. One limitation is that the cost of synthesis can be high, which may limit its availability for some researchers. Additionally, the toxicity and safety of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one have not been extensively studied, which may limit its use in animal and human studies.
Orientations Futures
There are several future directions for the research of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the safety and toxicity of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one should be extensively studied to determine its potential for clinical use. Finally, the mechanism of action of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one should be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one can be synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura cross-coupling method, and the Stille coupling method. The one-pot synthesis method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a base and a palladium catalyst. The Suzuki-Miyaura cross-coupling method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a palladium catalyst and a boronic acid derivative. The Stille coupling method involves the reaction of 2-bromo-3-methylpiperidine and 2-bromo-3-quinoxalinecarbaldehyde in the presence of a palladium catalyst and a stannane derivative. These methods have been optimized to improve the yield and purity of (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one.
Applications De Recherche Scientifique
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Moreover, (E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotion.
Propriétés
IUPAC Name |
(E)-1-(3-methylpiperidin-1-yl)-3-quinoxalin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-5-4-10-20(12-13)17(21)9-8-14-11-18-15-6-2-3-7-16(15)19-14/h2-3,6-9,11,13H,4-5,10,12H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDHTCVKPMWVKX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
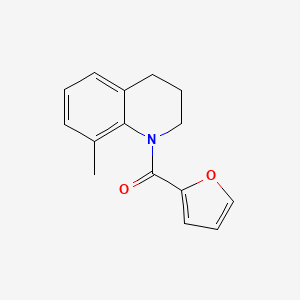
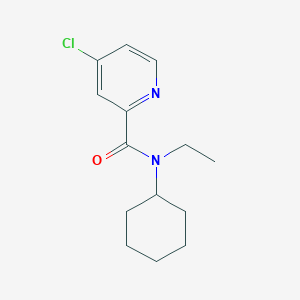


![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)

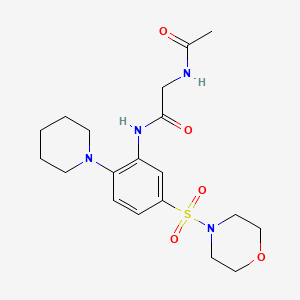
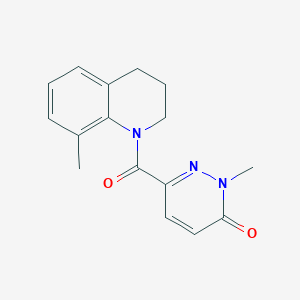

![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
